molecular formula C5H7NO3 B031601 3-Acetyl-2-oxazolidinone CAS No. 1432-43-5

3-Acetyl-2-oxazolidinone

Cat. No. B031601
CAS RN: 1432-43-5
M. Wt: 129.11 g/mol
InChI Key: COCHMAAUXSQMED-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Acetyl-2-oxazolidinone can be synthesized through various methods, including the acylation and annulation reactions. A notable synthesis route involves the Diels-Alder reactions of 3-acetyl-2(3H)-oxazolone, leading to the production of intermediates and products relevant for further chemical transformations (Scholz, Heine, & Hartmann, 2003). This method exemplifies the compound's utility in creating complex molecular structures.

Molecular Structure Analysis

The molecular structure of 3-Acetyl-2-oxazolidinone facilitates its involvement in various chemical reactions. Its structure is defined by the oxazolidinone ring, which is a key feature that impacts its reactivity and interaction with other molecules. X-ray crystallography and other analytical techniques have been employed to elucidate the structural details of this compound, contributing to a better understanding of its chemical behavior.

Chemical Reactions and Properties

3-Acetyl-2-oxazolidinone participates in several chemical reactions, including but not limited to, N-arylation processes to produce 3-aryl-2-oxazolidinones through the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides (Cacchi, Fabrizi, Goggiamani, & Zappia, 2001). This highlights its versatility in synthesizing a wide range of chemical entities.

Scientific Research Applications

Antibacterial Applications

  • Oxazolidinones like U-100592 and U-100766, which may include derivatives of 3-acetyl-2-oxazolidinone, demonstrate potent in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds have shown effectiveness against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and others, indicating a broad spectrum of antibacterial capabilities (Zurenko et al., 1996).

Synthesis and Chemical Properties

  • 3-Acetyl-2-oxazolidinone is used in Diels–Alder reactions, which are a type of organic chemical reaction (more specifically a cycloaddition) between a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene system. It has been used to synthesize compounds like 6-amino-3,4-dimethyl-cis-3-cyclohexen-1-ol, demonstrating its versatility in organic synthesis (Scholz et al., 2003).

Therapeutic Potential

  • 3-Acetyl-2-oxazolidinone derivatives have been researched for their potential in treating multidrug-resistant Gram-positive bacterial infections. Such derivatives are compared to vancomycin in terms of in vitro and in vivo activities against representative strains, including Mycobacterium tuberculosis (Brickner et al., 1996).

Mechanism of Action

  • The oxazolidinone class, including its derivatives, inhibits bacterial protein synthesis. This mechanism of action is distinct from other antibacterial agents, involving very early inhibition of bacterial protein synthesis. It highlights the unique properties of oxazolidinones and their derivatives in combating bacterial infections (Hutchinson, 2003).

Chemical Manipulation and Interconversion

  • Research has explored the chemoselective deprotection and functional group interconversion of ring-fused 2N,3O-oxazolidinones of N-acetyl-d-glucosamine. This demonstrates the chemical versatility of oxazolidinone derivatives for various synthetic applications (Wei & Kerns, 2005).

Future Developments

  • The success of oxazolidinones like linezolid has stimulated significant research efforts to discover new agents in this class, including derivatives of 3-acetyl-2-oxazolidinone. This ongoing research indicates the potential for novel therapeutic applications and the development of new compounds with enhanced properties (Shaw & Barbachyn, 2011).

Safety And Hazards

3-Acetyl-2-oxazolidinone should not be breathed in, get in eyes, on skin, or on clothing. It should not be ingested, and dust generation and accumulation should be minimized . It should be kept in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-acetyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCHMAAUXSQMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337114
Record name 3-Acetyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-oxazolidinone

CAS RN

1432-43-5
Record name 3-Acetyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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